1-(Methylsulfonyl)-1H-benzotriazole
CAS No.: 37073-15-7
Cat. No.: VC21062021
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 37073-15-7 |
---|---|
Molecular Formula | C7H7N3O2S |
Molecular Weight | 197.22 g/mol |
IUPAC Name | 1-methylsulfonylbenzotriazole |
Standard InChI | InChI=1S/C7H7N3O2S/c1-13(11,12)10-7-5-3-2-4-6(7)8-9-10/h2-5H,1H3 |
Standard InChI Key | OMMZSDGGKVRGGP-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1C2=CC=CC=C2N=N1 |
Canonical SMILES | CS(=O)(=O)N1C2=CC=CC=C2N=N1 |
Introduction
Physical and Chemical Properties
1-(Methylsulfonyl)-1H-benzotriazole possesses specific physical and chemical characteristics that define its behavior in various systems. These properties are summarized in Table 1.
Property | Value |
---|---|
IUPAC Name | 1-(Methylsulfonyl)-1H-benzotriazole |
Molecular Formula | C₇H₇N₃O₂S |
Molecular Weight | 197.21 g/mol |
Physical State | White crystalline solid |
Melting Point | 106–108 °C (decomposition) |
Solubility | Well soluble in most organic solvents |
CAS Number | 37073-15-7 |
The compound features a bicyclic structure with a five-membered triazole ring fused to a benzene ring, with three consecutive nitrogen atoms at positions 1, 2, and 3. The methylsulfonyl group is attached at the N-1 position, which significantly influences its chemical reactivity .
Synthesis Methods
Several methods have been developed for the synthesis of 1-(Methylsulfonyl)-1H-benzotriazole, with the most common approach involving the sulfonylation of 1H-benzotriazole.
Direct Sulfonylation
The primary method involves the reaction of 1H-benzotriazole with methanesulfonyl chloride in the presence of a base. The general reaction scheme is as follows:
1H-Benzotriazole + Methanesulfonyl chloride → 1-(Methylsulfonyl)-1H-benzotriazole + HCl
This reaction is typically conducted using triethylamine as a base in an anhydrous solvent such as tetrahydrofuran or dichloromethane at controlled temperatures (0-5°C). After completion, the product is isolated through filtration or extraction followed by recrystallization .
One-Pot Synthesis Approach
A more efficient one-pot approach has been developed for N-sulfonylation of benzotriazoles using catalysts such as iodine. In this method, benzotriazole reacts with sodium methanesulfinate in the presence of iodine in an ethyl acetate-water mixture. The reaction proceeds at room temperature and offers high yields (up to 97% for similar derivatives) .
The procedural steps include:
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Combining benzotriazole, sodium methanesulfinate, and iodine in the solvent mixture
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Stirring the reaction vigorously at room temperature
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Quenching with sodium thiosulfate solution
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Basification with sodium carbonate
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Extraction with dichloromethane
Structural Characteristics
The structural features of 1-(Methylsulfonyl)-1H-benzotriazole have been confirmed through various spectroscopic techniques.
NMR Spectroscopy
¹H NMR data reveals distinctive signals:
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Aromatic protons appear at 7.49–8.18 ppm
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The methyl group of the methylsulfonyl moiety shows a characteristic singlet at approximately 3.35 ppm
¹³C NMR confirms:
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The carbon of the methylsulfonyl group at approximately 44.2 ppm
Infrared Spectroscopy
IR spectroscopy shows characteristic absorptions:
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Strong bands at around 1340 cm⁻¹ (S=O symmetric stretch)
Crystal Structure
X-ray crystallographic studies reveal that 1-(Methylsulfonyl)-1H-benzotriazole adopts a specific conformation in the solid state. The methylsulfonyl group is positioned in a way that minimizes steric interactions with the benzotriazole ring system. The crystal packing is influenced by π–π stacking interactions between the benzene rings of adjacent molecules .
Biological Activities
1-(Methylsulfonyl)-1H-benzotriazole exhibits diverse biological activities, making it a compound of significant interest in pharmaceutical research.
Antimicrobial Properties
Benzotriazole derivatives substituted with sulfonyl groups have demonstrated considerable antimicrobial activity against various pathogens. The methylsulfonyl group enhances the compound's ability to interact with microbial cell membranes, leading to disruption and eventual cell death .
Studies on similar sulfonylbenzotriazoles have shown activity against:
Microorganism | Effectiveness |
---|---|
Staphylococcus aureus (including MRSA) | Moderate to High |
Escherichia coli | Moderate |
Candida albicans | Moderate |
Mycobacterium species | Variable |
Several halogenomethylsulfonylbenzotriazoles have shown significant antibacterial activity, particularly against Staphylococci strains (MRSA) with MIC values of 12.5-25 μg/mL, comparable to some standard antibiotics .
Antifungal Activity
The compound and its derivatives have demonstrated antifungal properties against various fungal pathogens. Benzotriazole derivatives containing sulfonyl groups have been tested against Candida albicans using cup plate agar diffusion methods, with some compounds showing promising results .
Antiprotozoal Effects
N-benzenesulfonylbenzotriazole derivatives have shown promising activity against protozoan parasites such as Trypanosoma cruzi. In one study, N-benzenesulfonylbenzotriazole demonstrated dose-dependent inhibitory activity against epimastigotes, with a 50% reduction at 25 μg/mL and 64% at 50 μg/mL after 72 hours of incubation .
The compound was even more effective against trypomastigotes, the infective form of the parasite, causing a 95% reduction at a concentration of 50 μg/mL, significantly higher than the unsubstituted benzotriazole, which caused only 21% reduction at the same concentration .
Anti-inflammatory Activity
Benzotriazole derivatives with sulfonyl groups have shown anti-inflammatory properties through various mechanisms, including:
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Inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha
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Reduction in the expression of cyclooxygenase-2 (COX-2)
Applications in Research and Industry
1-(Methylsulfonyl)-1H-benzotriazole has found applications across multiple fields owing to its unique chemical properties and biological activities.
Synthetic Chemistry Applications
The compound serves as:
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A reagent in organic synthesis
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A precursor for generating benzotriazolyl anions
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A facilitator in acylation reactions for the formation of amides and esters
Pharmaceutical Development
The biological activities of 1-(Methylsulfonyl)-1H-benzotriazole make it valuable in pharmaceutical research:
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As a lead compound for developing new antimicrobial agents
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In the design of antiparasitic drugs
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As a structural component in anti-inflammatory drug candidates
Industrial Applications
In industry, the compound and its derivatives are utilized as:
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Corrosion inhibitors, particularly for copper and copper alloys
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Photostabilizers in polymers to enhance resistance to UV degradation
Current Research Trends
Research on 1-(Methylsulfonyl)-1H-benzotriazole continues to evolve, with several promising directions:
Medicinal Chemistry
Current investigations focus on:
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Development of more potent and selective antimicrobial agents based on the 1-(Methylsulfonyl)-1H-benzotriazole scaffold
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Structure-activity relationship studies to optimize biological activities
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Exploration of potential activity against drug-resistant pathogens
Environmental Applications
Recent studies examine:
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The transformation of benzotriazoles, including sulfonyl derivatives, by ozone in aqueous solution, which is relevant for water treatment processes
Material Science
Ongoing research explores:
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